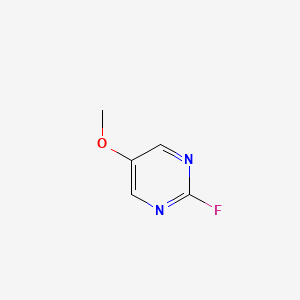
6-(methylsulfanyl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylsulfanyl)-2,3-dihydropyridazin-3-one, also known as 6-MS-DHP, is an organic compound with a unique structure that has been studied for its potential applications in a variety of fields. 6-MS-DHP has been used in the synthesis of a wide range of compounds, including drugs, polymers, and other materials. It has also been studied for its potential as a therapeutic agent due to its ability to interact with various proteins and enzymes.
Wissenschaftliche Forschungsanwendungen
6-(methylsulfanyl)-2,3-dihydropyridazin-3-one has been studied for its potential applications in a variety of fields. It has been used in the synthesis of a wide range of compounds, including drugs, polymers, and other materials. It has also been studied for its potential as a therapeutic agent due to its ability to interact with various proteins and enzymes. 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one has been used in the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory agents, and antidepressants. It has also been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation.
Wirkmechanismus
6-(methylsulfanyl)-2,3-dihydropyridazin-3-one has been studied for its potential as a therapeutic agent due to its ability to interact with various proteins and enzymes. It is believed to interact with specific enzymes and proteins, such as cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation. 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one may also interact with other enzymes, such as glutathione S-transferase (GST) and NADPH oxidase, which are involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
6-(methylsulfanyl)-2,3-dihydropyridazin-3-one has been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation. It has been shown to inhibit the growth of several cancer cell lines, including human breast cancer cells, human ovarian cancer cells, and human melanoma cells. In addition, 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one has been shown to reduce inflammation in a variety of animal models. It has been shown to reduce inflammation in rat models of colitis and to reduce inflammation in mice models of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
6-(methylsulfanyl)-2,3-dihydropyridazin-3-one has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Another advantage is that it is relatively stable, making it suitable for long-term storage. However, 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one has some limitations. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic reactions.
Zukünftige Richtungen
The potential future directions for 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one are numerous. It could be further studied for its potential to inhibit the growth of cancer cells and to reduce inflammation. It could also be studied for its potential to interact with other proteins and enzymes, such as those involved in the regulation of oxidative stress. In addition, 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one could be studied for its potential to be used in the synthesis of a variety of drugs, polymers, and other materials. Finally, 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one could be studied for its potential to be used in the development of new therapeutic agents.
Synthesemethoden
6-(methylsulfanyl)-2,3-dihydropyridazin-3-one can be synthesized in a variety of ways, including condensation of ethyl acetoacetate and 2-methylthiophene-3-carboxaldehyde, as well as the condensation of 2-methylthiophene-3-carboxaldehyde and ethyl acetoacetate with sodium ethoxide in ethanol. The condensation of ethyl acetoacetate and 2-methylthiophene-3-carboxaldehyde is the most common method for synthesizing 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one. The reaction yields a mixture of the desired product and byproducts, which must be separated and purified to obtain pure 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one involves the reaction of 2,3-dihydropyridazine-3-one with methylsulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "2,3-dihydropyridazine-3-one", "Methylsulfonyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Add the 2,3-dihydropyridazine-3-one to a solution of the base in the solvent.", "Slowly add the methylsulfonyl chloride to the reaction mixture while stirring.", "Allow the reaction to proceed at room temperature for several hours.", "Quench the reaction by adding water and extracting the product with a suitable organic solvent.", "Purify the product by recrystallization or column chromatography." ] } | |
CAS-Nummer |
66089-72-3 |
Produktname |
6-(methylsulfanyl)-2,3-dihydropyridazin-3-one |
Molekularformel |
C5H6N2OS |
Molekulargewicht |
142.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,6-trichloropyrido[3,4-d]pyrimidine](/img/structure/B6166835.png)
